

ertugliflozin amputation risk assessment clinical trials

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Compound Focus: Ertugliflozin

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Amputation Events in Ertugliflozin Clinical Trials

The table below summarizes the incidence of lower limb amputation reported across key **ertugliflozin** trials.

Trial / Analysis	Patient Population	Ertugliflozin 5 mg	Ertugliflozin 15 mg	Placebo / Control	Notes & Statistical Significance
Pooled Phase 3 Studies [1]	T2DM patients (Pooled from 7 studies)	0.2%	0.5%	0.1% (non-ertugliflozin group)	An association with ertugliflozin was considered "uncertain."
VERTIS CV (2020) [2] [3]	T2DM with established CVD (n~8,246)	2.1%	2.0%	1.6%	The result was not statistically significant (p>0.05).
Meta-Analysis of RCTs (2021) [4]	Mixed (15 trials, n=63,716)		Pooled Analysis		No significant difference in amputation events for SGLT2 inhibitors as a class.

Detailed Experimental Data and Protocols

To assess amputation risk accurately, the clinical trials employed rigorous methodologies:

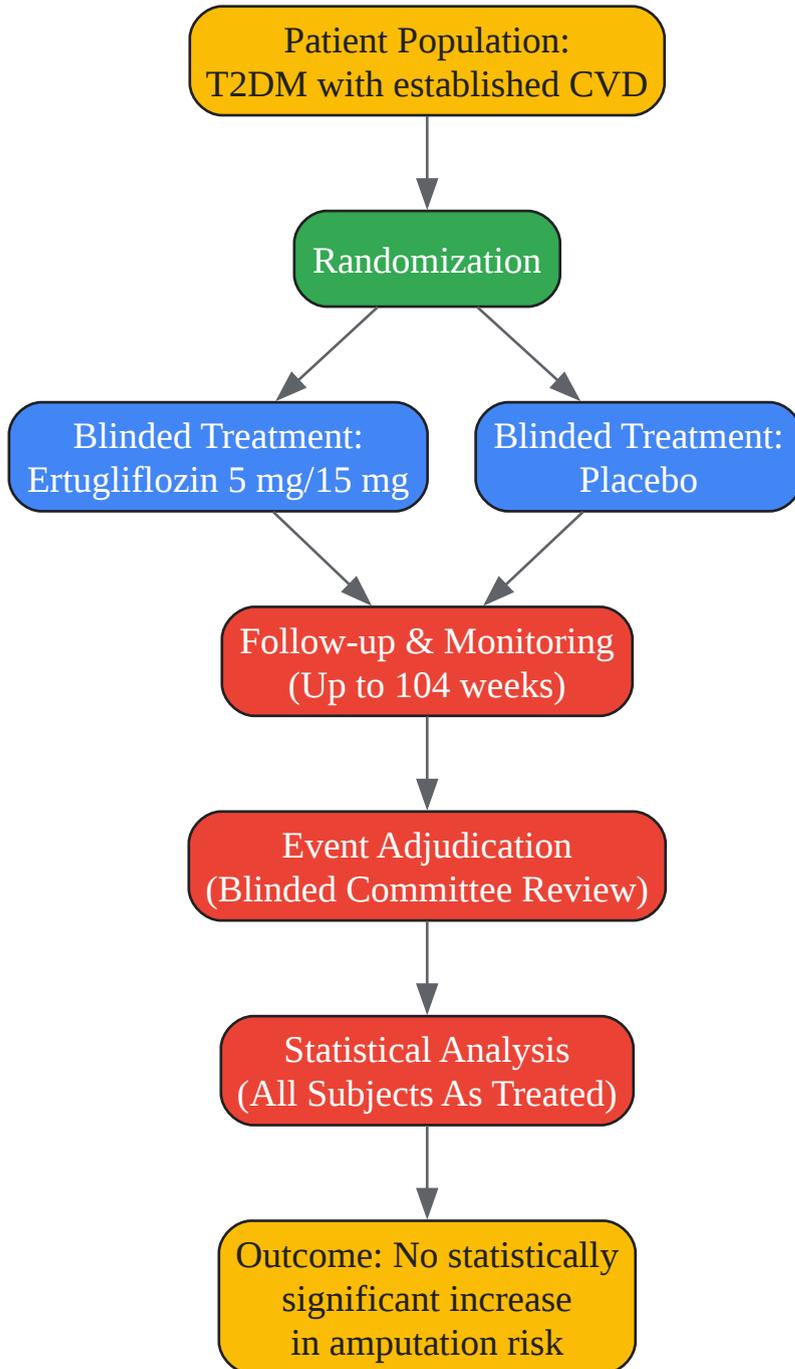
- **Study Designs:** The primary data comes from large-scale, randomized, double-blind, placebo-controlled trials, which is the gold standard for evaluating drug safety [1] [5] [2]. The most definitive data comes from the **VERTIS CV** cardiovascular outcomes trial, which was specifically designed to satisfy FDA regulatory requirements for cardiovascular safety [2] [3].
- **Safety Analysis Pools:** Safety was evaluated in two pre-specified analysis pools [1]:
 - **Placebo Pool:** Used for direct comparison, comprised of 26-week data from three similarly designed studies (n=1,544).
 - **Broad Pool:** Used to assess lower frequency events, comprised of all seven Phase 3 studies, including patients with moderate renal impairment, with treatment durations up to 104 weeks (n=4,849).
- **Event Adjudication:** To ensure consistency, certain events, including amputations, were reviewed and confirmed by blinded, external clinical adjudication committees [1]. This process helps eliminate bias in classifying and reporting serious adverse events.
- **Statistical Analysis:** Safety analyses were conducted on the "All Subjects As Treated" population, which includes all randomized patients who received at least one dose of the study medication [1]. For amputation, data from the "all post-randomization follow-up" period was used to provide the most thorough assessment of this infrequent event [1].

Interpretation and Comparative Risk

When interpreting this data, it's crucial to consider the broader context:

- **Class-Wide Perspective:** The amputation signal was first clearly identified with **canagliflozin** in the CANVAS program [6] [7]. However, subsequent meta-analyses of randomized controlled trials have concluded that this risk does not appear to be a **class-wide effect** for all SGLT2 inhibitors [4] [7]. The data for **ertugliflozin** is consistent with this finding.
- **Mechanism and Patient Profile:** The biological mechanism for amputation with SGLT2 inhibitors is not fully understood but may be related to volume depletion and potential tissue hypoperfusion in susceptible individuals [7]. It is important to note that patients with type 2 diabetes, particularly those with established cardiovascular disease (like the participants in VERTIS CV), already have a significantly elevated baseline risk for amputations due to complications like peripheral arterial disease [3].

The following diagram illustrates the typical workflow for assessing this risk in a clinical trial setting, from patient enrollment to final analysis.



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Overall Conclusion for Professionals

For researchers and drug development professionals, the evidence indicates that while a numerical imbalance in amputation rates was observed in some trials, no statistically significant or clinically confirmed signal has been established for **ertugliflozin**. This profile differentiates it from canagliflozin and suggests that amputation risk is not a class-wide effect of SGLT2 inhibitors.

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